1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans-
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Overview
Description
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- is a chemical compound with the molecular formula C15H28 and a molecular weight of 208.3828 g/mol It is a derivative of indene, characterized by the presence of multiple methyl groups and a trans-configuration
Preparation Methods
The synthesis of 1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- involves several steps. One common method includes the hydrogenation of 1H-indene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas at elevated pressures and temperatures . Industrial production methods may involve similar catalytic hydrogenation processes, optimized for large-scale production.
Chemical Reactions Analysis
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, resulting in the formation of fully saturated hydrocarbons.
Scientific Research Applications
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
1H-Indene, octahydro-2,2,4,4,7,7-hexamethyl-, trans- can be compared with other similar compounds, such as:
1H-Indene, octahydro-, cis-: This isomer differs in the spatial arrangement of its atoms, leading to different chemical and physical properties.
Hexahydroindan: Another related compound with a similar core structure but fewer methyl groups.
Bicyclo[4.3.0]nonane: A structurally related compound with different substituents and ring configurations.
Properties
CAS No. |
54832-83-6 |
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Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
2,2,4,4,7,7-hexamethyl-1,3,3a,5,6,7a-hexahydroindene |
InChI |
InChI=1S/C15H28/c1-13(2)9-11-12(10-13)15(5,6)8-7-14(11,3)4/h11-12H,7-10H2,1-6H3 |
InChI Key |
RKCBUJRCTQZATH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C2C1CC(C2)(C)C)(C)C)C |
Origin of Product |
United States |
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